molecular formula C9H9F3N2O2 B1436920 Fluometuron-N-desmethyl-4-hydroxy CAS No. 1174758-89-4

Fluometuron-N-desmethyl-4-hydroxy

Cat. No. B1436920
M. Wt: 234.17 g/mol
InChI Key: WVBUIGDTBUSAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluometuron-N-desmethyl-4-hydroxy is a chemical compound related to Fluometuron, which is an herbicide . It is available for purchase as a reference standard for environmental analysis and testing . The molecular formula of Fluometuron-N-desmethyl-4-hydroxy is C9H9F3N2O2 and it has a molecular weight of 234.17 g/mol.

Scientific Research Applications

Metabolic Profiling and Forensic Toxicology

The metabolic profile of flunitrazepam, a structurally distinct compound, involves processes like N-demethylation and hydroxylation, which are common metabolic pathways in drug metabolism. These pathways are crucial for understanding drug action, potential interactions, and forensic toxicology, especially in the context of drug-facilitated crimes (Dinis-Oliveira, 2017). Similar metabolic studies on Fluometuron-N-desmethyl-4-hydroxy could elucidate its behavior in biological systems.

Biomedical Applications of Nanomaterials

Research into nano-hydroxyapatite's use in dentistry for preventive, restorative, and regenerative applications highlights the potential of nanomaterials in medical and dental fields. Nano-hydroxyapatite's remineralization effects and its role in improving dental material properties indicate the growing importance of nanotechnology in developing new treatments and materials (Pepla et al., 2014). Similarly, research into Fluometuron-N-desmethyl-4-hydroxy could explore its nano-scale applications or interactions with biological tissues.

Catalysis and Environmental Applications

Layered double hydroxides (LDHs) and their derivatives have been reviewed for their catalytic applications across organic synthesis, clean energy production, and environmental pollution control (Xu et al., 2011). This demonstrates the potential for Fluometuron-N-desmethyl-4-hydroxy to be studied for similar applications, especially if it can act as a catalyst or reactant in environmentally beneficial processes.

Bioactive Markers and Molecular Mechanisms

The review on 4-hydroxynonenal (HNE) underscores the significance of bioactive markers in understanding oxidative stress, disease progression, and the biochemistry of aging. It emphasizes the role of such compounds in signaling, disease etiology, and potential therapeutic targets (Žarković, 2003). Investigating Fluometuron-N-desmethyl-4-hydroxy within similar contexts could reveal its bioactive potential or contribute to understanding its environmental impacts.

Antioxidant Activity and Molecular Structure

Studies on hydroxycinnamic acids (HCAs) and their antioxidant activity provide insight into how molecular structure influences biological activity. Such research can guide the synthesis of more potent antioxidant molecules, with applications ranging from food preservation to disease prevention (Razzaghi-Asl et al., 2013). Research into the structure and activity of Fluometuron-N-desmethyl-4-hydroxy could similarly inform its potential uses or safety profile.

Safety And Hazards

Fluometuron, a related compound, is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-13-8(16)14-5-2-3-7(15)6(4-5)9(10,11)12/h2-4,15H,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBUIGDTBUSAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032396
Record name N-[4-Hydroxy-3-(trifluoromethyl)phenyl]-N′-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluometuron-N-desmethyl-4-hydroxy

CAS RN

1174758-89-4
Record name N-[4-Hydroxy-3-(trifluoromethyl)phenyl]-N′-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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